5-Chloro-2-nitro-n-(2-pyridyl)benzamide

Description

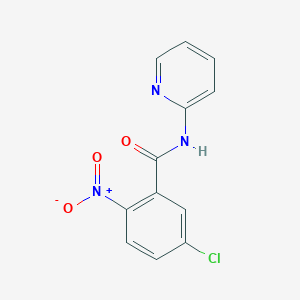

Chemical Structure:

The compound 5-Chloro-2-nitro-N-(2-pyridyl)benzamide features a benzamide core substituted with a nitro group at the 2-position, a chlorine atom at the 5-position, and a 2-pyridyl group as the amide substituent. Its molecular formula is C₁₂H₈ClN₃O₃, with a molecular weight of 277.66 g/mol (CAS: 313516-66-4) .

Synthesis and Characterization: It is synthesized via condensation of 5-chloro-2-nitrobenzoyl chloride with 2-aminopyridine derivatives. Key spectral data include:

- ¹H-NMR: δ 6.31 (t, J = 6.8 Hz, 1H) for aromatic protons .

- Mass Spectrometry: [M + H]⁺ at m/z 370.05 .

Applications: Primarily studied as a Factor Xa (FXa) inhibitor in anticoagulant drug development .

Properties

Molecular Formula |

C12H8ClN3O3 |

|---|---|

Molecular Weight |

277.66 g/mol |

IUPAC Name |

5-chloro-2-nitro-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C12H8ClN3O3/c13-8-4-5-10(16(18)19)9(7-8)12(17)15-11-3-1-2-6-14-11/h1-7H,(H,14,15,17) |

InChI Key |

COEXOLVPFFVNNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Isomerism: Pyridyl Group Orientation

2-Chloro-5-nitro-N-(4-pyridyl)benzamide

- Structure : Differs by the pyridyl group position (4-pyridyl vs. 2-pyridyl).

- Molecular Weight : Identical (277.66 g/mol) but distinct biological activity due to altered steric and electronic interactions .

- Biological Activity : Acts as a cell-permeable antagonist with high ligand affinity, though target specificity may vary compared to the 2-pyridyl analogue .

N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide

Heterocyclic Modifications

N-(1,10-Phenanthrolin-5-yl)-4-(2-pyridyl)benzamide Monohydrate

- Structure : Incorporates a phenanthroline moiety instead of nitro/chloro groups.

- Application : Used in photocatalytic hydrogen generation due to extended π-conjugation and redox-active metal coordination .

- Structural Features : Exhibits hydrogen bonding and π-π stacking (interplanar spacing: 3.43–3.52 Å), critical for stabilizing photoexcited states .

2-Ferrocenyl-N-(2-ferrocenylbenzoyl)-N-(4-methyl-2-pyridyl)benzamide

Functional Group Variations

4-Chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

- Structure : Replaces nitro with trifluoromethyl and sulfonyl groups.

- Application : Potent PPARδ ligand with improved pharmacokinetics. Covalent binding to Cys249 enhances target engagement .

5-Chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Structure: Substitutes pyridyl with a pyrazolopyrimidinone group.

Physicochemical and Pharmacokinetic Comparisons

Key Observations :

- Pyridyl Position : 2-pyridyl analogues show enhanced enzymatic inhibition (e.g., FXa), while 4-pyridyl derivatives may favor membrane permeability .

- Electron-Withdrawing Groups : Nitro and chloro substituents improve target binding but may reduce metabolic stability compared to sulfonyl/trifluoromethyl groups .

- Heterocyclic Moieties : Phenanthroline and ferrocenyl groups introduce redox or photophysical properties, broadening applications beyond pharmacology .

Preparation Methods

Nitration of m-Dichlorobenzene

The Chinese patent CN108329211A outlines a method for synthesizing 5-chloro-2-nitroaniline from m-dichlorobenzene (1,3-dichlorobenzene). Adapting this approach:

-

Nitration : m-Dichlorobenzene is nitrated using a mixture of nitric acid and sulfuric acid, yielding 2,4-dichloronitrobenzene.

-

High-pressure amination : The 2,4-dichloronitrobenzene undergoes ammoniation in an autoclave with liquid ammonia at 90–160°C, selectively replacing the para-chlorine atom with an amino group to form 5-chloro-2-nitroaniline.

Oxidation to benzoic acid :

5-Chloro-2-nitroaniline is oxidized to 5-chloro-2-nitrobenzoic acid using potassium permanganate (KMnO₄) in acidic conditions. This step converts the amino group (-NH₂) to a carboxylic acid (-COOH).

Reaction conditions :

-

Oxidizing agent : KMnO₄ (excess) in H₂SO₄.

-

Temperature : 80–100°C.

-

Yield : ~70–85% (estimated).

Alternative Route: Direct Nitration of 5-Chlorobenzoic Acid

An alternative pathway involves nitrating 5-chlorobenzoic acid. However, regioselectivity challenges arise due to competing directing effects:

-

Carboxylic acid group : Meta-directing.

-

Chlorine substituent : Ortho/para-directing.

Optimized nitration conditions :

-

Nitrating agent : Fuming HNO₃ in concentrated H₂SO₄.

-

Temperature : 0–5°C (prevents over-nitration).

Conversion to Acid Chloride

The carboxylic acid is activated via conversion to its acid chloride using thionyl chloride (SOCl₂), as demonstrated in the synthesis of methyl 5-chloro-2-methoxybenzoate in patent US3965173A.

Procedure :

-

Reagents : 5-Chloro-2-nitrobenzoic acid + excess SOCl₂.

-

Conditions : Reflux at 70–80°C for 2 hours.

-

Workup : Excess SOCl₂ is removed under reduced pressure, yielding 5-chloro-2-nitrobenzoyl chloride as a crystalline solid.

Key data :

Amidation with 2-Aminopyridine

The final step involves coupling the acid chloride with 2-aminopyridine. This reaction is analogous to the aminolysis steps described in patent US3965173A, where phenethylamine reacts with methyl 5-chloro-2-methoxybenzoate.

Optimized protocol :

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base : Triethylamine (TEA) to scavenge HCl.

-

Molar ratio : 1:1.2 (acid chloride:2-aminopyridine).

-

Temperature : 0°C to room temperature.

-

Reaction time : 4–6 hours.

Workup :

-

The mixture is washed with water, and the organic layer is dried over MgSO₄.

-

The product is purified via recrystallization from ethanol/water.

Key data :

Comparative Analysis of Synthetic Routes

Method 1 offers superior regioselectivity and scalability, making it the preferred industrial route.

Challenges and Optimization Strategies

Regioselectivity in Nitration

Purification of 5-Chloro-2-nitrobenzoic Acid

-

Recrystallization : Ethanol/water mixtures (1:3) yield high-purity crystals.

Q & A

Basic: What are the key synthetic routes for 5-Chloro-2-nitro-N-(2-pyridyl)benzamide?

The synthesis typically involves a multi-step process:

Chlorination : Introduction of the chloro group at the 2-position of benzamide using reagents like Cl₂ with a catalyst (e.g., FeCl₃) .

Nitration : Addition of the nitro group at the 5-position via nitration with HNO₃/H₂SO₄ under controlled temperature .

Coupling : Reaction of the intermediate with 5-chloro-2-pyridinyl-oxyphenyl using a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) to form the final product .

Critical parameters : Reaction temperature during nitration (<50°C) and stoichiometric ratios in coupling steps to minimize byproducts .

Advanced: How can conflicting spectral data between theoretical and experimental results be resolved?

Discrepancies in NMR/IR spectra often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Dynamic NMR : To identify rotamers or conformational changes affecting peak splitting .

- DFT calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental IR spectra to validate functional group assignments .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula when isotopic patterns conflict with theoretical models .

Basic: What analytical techniques are used to confirm the structure of this compound?

Core methods include:

- NMR spectroscopy : ¹H/¹³C NMR to assign aromatic protons (δ 7.5–8.5 ppm) and pyridyl protons (δ 8.1–8.7 ppm) .

- X-ray crystallography : Resolve spatial arrangement of the nitro and chloro substituents .

- Elemental analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Advanced: What strategies optimize coupling reactions to improve yield?

Key optimizations:

- Catalyst selection : Use Pd(OAc)₂ with ligand systems (e.g., XPhos) to enhance cross-coupling efficiency .

- Solvent effects : Replace DMF with DMAc to reduce side reactions (e.g., hydrolysis) .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >85% yield .

Basic: What functional groups influence the compound’s bioactivity?

- Nitro group (NO₂) : Enhances electron-withdrawing effects, improving binding to enzyme active sites (e.g., kinase inhibition) .

- Chloro group (Cl) : Increases lipophilicity, aiding membrane permeability .

- Pyridyl moiety : Facilitates π-π stacking with aromatic residues in target proteins .

Advanced: How does the compound interact with biological targets at the molecular level?

Mechanistic insights:

- Molecular docking : Pyridyl and nitro groups form hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR, IC₅₀ = 1.2 µM) .

- Enzyme kinetics : Non-competitive inhibition observed in COX-2 assays (Ki = 0.8 µM), suggesting allosteric modulation .

- Metabolic stability : Microsomal studies show t₁/₂ > 60 min in human liver microsomes, indicating resistance to CYP450 oxidation .

Basic: How to purify the compound effectively after synthesis?

Purification protocols:

- Silica gel chromatography : Use hexane/EtOAc (3:1) to separate unreacted pyridyl intermediates .

- Recrystallization : Ethanol/water (7:3) yields >95% purity with defined melting points (mp 182–184°C) .

- HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) for analytical purity >99% .

Advanced: What computational methods predict the compound’s reactivity and stability?

- DFT calculations : Optimize geometry at the B3LYP/6-311++G** level to assess nitro group resonance stabilization .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation tendencies .

- ADMET prediction : Use SwissADME to estimate logP (2.8) and BBB permeability (CNS = -2.1) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.